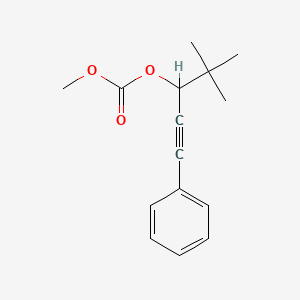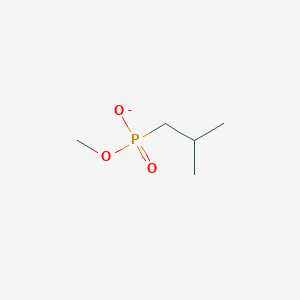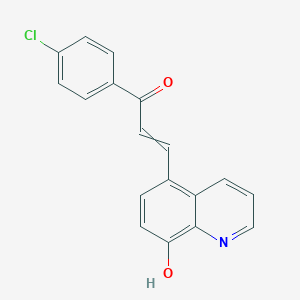![molecular formula C12H22N2O3 B14195768 N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine CAS No. 922182-52-3](/img/structure/B14195768.png)
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine is an organic compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, an acetyl group, and an L-alanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine typically involves the following steps:
Formation of 2,6-Dimethylpiperidine: This can be achieved by the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation methods.
Coupling with L-Alanine: The acetylated product is then coupled with L-alanine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and acetylation processes, followed by automated peptide coupling techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted piperidine derivatives.
Applications De Recherche Scientifique
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence metabolic pathways, potentially affecting processes such as signal transduction and
Propriétés
Numéro CAS |
922182-52-3 |
|---|---|
Formule moléculaire |
C12H22N2O3 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(2S)-2-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8-5-4-6-9(2)14(8)7-11(15)13-10(3)12(16)17/h8-10H,4-7H2,1-3H3,(H,13,15)(H,16,17)/t8?,9?,10-/m0/s1 |
Clé InChI |
VKWUBBICLDORON-RTBKNWGFSA-N |
SMILES isomérique |
CC1CCCC(N1CC(=O)N[C@@H](C)C(=O)O)C |
SMILES canonique |
CC1CCCC(N1CC(=O)NC(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



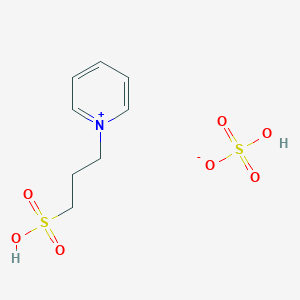

![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
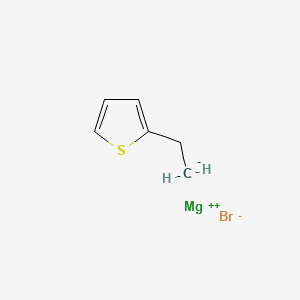
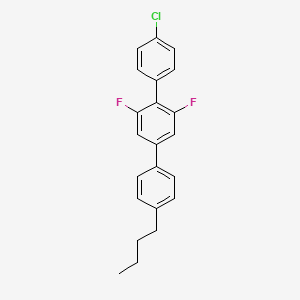
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)
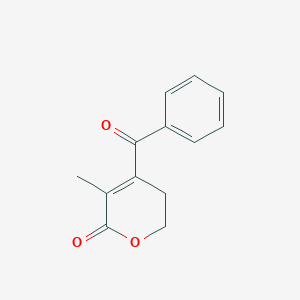
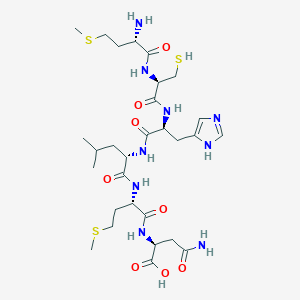

![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
